molecular formula C19H18N4O4 B11156857 (2S)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]-3-phenylpropanoic acid CAS No. 958946-26-4

(2S)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]-3-phenylpropanoic acid

Cat. No.: B11156857
CAS No.: 958946-26-4
M. Wt: 366.4 g/mol
InChI Key: FUEXJRMNOZHKNQ-LRDDRELGSA-N
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Description

(2S)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]-3-phenylpropanoic acid is a synthetic organic compound It is characterized by its complex structure, which includes a benzotriazinone moiety, a propanoyl group, and a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]-3-phenylpropanoic acid typically involves multiple steps:

    Formation of the Benzotriazinone Moiety: This step involves the cyclization of appropriate precursors to form the benzotriazinone ring.

    Attachment of the Propanoyl Group: The propanoyl group is introduced through acylation reactions, often using reagents such as acyl chlorides or anhydrides.

    Coupling with the Phenylpropanoic Acid Backbone: The final step involves coupling the benzotriazinone-propanoyl intermediate with the phenylpropanoic acid backbone, typically through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]-3-phenylpropanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
  • (2S)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]-3-(4-methoxyphenyl)propanoic acid

Uniqueness

The uniqueness of (2S)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]-3-phenylpropanoic acid lies in its specific combination of functional groups and structural features

Properties

CAS No.

958946-26-4

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C19H18N4O4/c1-12(23-18(25)14-9-5-6-10-15(14)21-22-23)17(24)20-16(19(26)27)11-13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3,(H,20,24)(H,26,27)/t12-,16-/m0/s1

InChI Key

FUEXJRMNOZHKNQ-LRDDRELGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N2C(=O)C3=CC=CC=C3N=N2

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N2C(=O)C3=CC=CC=C3N=N2

solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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